Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride
Brand Name:
Vulcanchem
CAS No.:
109966-65-6
VCID:
VC0034300
InChI:
InChI=1S/C17H27N3O3.ClH/c1-4-13-23-17(22)19-15-9-7-14(8-10-15)16(21)18-11-12-20(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H,18,21)(H,19,22);1H
SMILES:
CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-]
Molecular Formula:
C17H28ClN3O3
Molecular Weight:
357.9 g/mol
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride
CAS No.: 109966-65-6
Main Products
VCID: VC0034300
Molecular Formula: C17H28ClN3O3
Molecular Weight: 357.9 g/mol
CAS No. | 109966-65-6 |
---|---|
Product Name | Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride |
Molecular Formula | C17H28ClN3O3 |
Molecular Weight | 357.9 g/mol |
IUPAC Name | diethyl-[2-[[4-(propoxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride |
Standard InChI | InChI=1S/C17H27N3O3.ClH/c1-4-13-23-17(22)19-15-9-7-14(8-10-15)16(21)18-11-12-20(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H,18,21)(H,19,22);1H |
Standard InChIKey | RPNBKFGQZFKPEK-UHFFFAOYSA-N |
SMILES | CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-] |
Canonical SMILES | CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-] |
Synonyms | Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride |
PubChem Compound | 60387 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume